Product packaging for 2-(Morpholin-3-yl)ethanol hydrochloride(Cat. No.:CAS No. 1628617-14-0; 399580-64-4)

2-(Morpholin-3-yl)ethanol hydrochloride

Cat. No.: B2937617
CAS No.: 1628617-14-0; 399580-64-4
M. Wt: 167.63
InChI Key: KFQCAEIOQZDQPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Significance of Morpholine (B109124) Heterocycles in Contemporary Organic Synthesis and Medicinal Chemistry

The morpholine heterocycle, a six-membered ring containing both an amine and an ether functional group, is a privileged structure in modern chemistry. researchgate.net Its presence in a molecule can impart favorable properties such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. nih.gov The nitrogen atom's basicity is attenuated by the electron-withdrawing effect of the oxygen atom, making it a weaker base than piperidine, a property that can be advantageous in drug design. researchgate.net

In organic synthesis, the morpholine ring serves as a versatile building block and is incorporated into a wide range of compounds. Its derivatives are utilized as catalysts, chiral auxiliaries, and synthons for the construction of more complex molecular architectures. banglajol.info The conformational flexibility of the morpholine ring, often adopting a chair-like conformation, allows it to act as a scaffold to orient substituents in a desired three-dimensional arrangement, which is crucial for molecular recognition and biological activity. nih.gov

Overview of 2-(Morpholin-3-yl)ethanol (B1524642) Hydrochloride as a Key Research Target and Building Block

2-(Morpholin-3-yl)ethanol hydrochloride has garnered attention as a valuable intermediate and building block in synthetic chemistry. Its structure combines the advantageous features of the morpholine ring with a reactive primary alcohol functional group, making it a bifunctional molecule amenable to a variety of chemical transformations. The hydrochloride salt form enhances its stability and handling properties as a crystalline solid.

As a research target, the synthesis of chiral 3-substituted morpholines, such as the precursor to 2-(Morpholin-3-yl)ethanol, is of significant interest. The stereochemistry at the C-3 position is crucial for the biological activity of many morpholine-containing compounds. Consequently, developing efficient and stereoselective synthetic routes to these molecules is an active area of research. rsc.orgrsc.org

As a building block, this compound offers a platform for diversification. The hydroxyl group can be readily modified to introduce a wide range of functional groups or to link the morpholine scaffold to other molecular fragments. This versatility makes it a key component in the synthesis of libraries of compounds for drug discovery and material science applications.

Below is a table summarizing the key chemical properties of this compound:

PropertyValue
Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol
Appearance Colorless crystal or crystalline powder
Solubility Soluble in water and common organic solvents
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2

Note: The data in this table is compiled from publicly available chemical supplier information. lookchem.com

Historical Context and Evolution of Morpholine Chemistry

The history of morpholine chemistry dates back to the late 19th century. The parent compound, morpholine, was first synthesized in the 1880s. Initially, its applications were limited, but its utility grew with the expansion of industrial chemistry in the 20th century.

The mid-20th century saw the emergence of morpholine derivatives in various applications. For instance, in the 1950s, 4-(1-phenyl-cyclohexyl)-morpholine (PCMo) was described as a potent sedative. wikipedia.org The development of drugs like Phendimetrazine (an appetite suppressant) and Reboxetine (an antidepressant) further solidified the importance of the morpholine scaffold in medicinal chemistry. acs.org

The evolution of synthetic methodologies has been a driving force in morpholine chemistry. Early synthetic routes have been refined, and novel methods for the construction and functionalization of the morpholine ring continue to be developed. A significant advancement has been the development of asymmetric syntheses to produce enantiomerically pure morpholine derivatives, which is critical for their use in pharmaceuticals. nih.gov The chiral synthesis of 3-substituted morpholines from readily available starting materials like serine enantiomers represents a key milestone in this field, providing access to valuable building blocks like the precursor to 2-(Morpholin-3-yl)ethanol. rsc.orgrsc.org This progress has enabled the synthesis of increasingly complex and potent morpholine-containing molecules for a wide range of scientific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClNO2 B2937617 2-(Morpholin-3-yl)ethanol hydrochloride CAS No. 1628617-14-0; 399580-64-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-3-ylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c8-3-1-6-5-9-4-2-7-6;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQCAEIOQZDQPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628617-14-0
Record name 2-(morpholin-3-yl)ethan-1-ol hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of 2 Morpholin 3 Yl Ethanol Hydrochloride

Direct Synthesis Approaches to 2-(Morpholin-3-yl)ethanol (B1524642) Hydrochloride

Direct synthesis methods provide the most straightforward pathways to 2-(Morpholin-3-yl)ethanol and its hydrochloride salt. These approaches typically involve the N-alkylation of a morpholine (B109124) precursor.

The reaction between morpholine and ethylene (B1197577) oxide is a primary method for the synthesis of N-hydroxyethylmorpholine derivatives. This reaction proceeds via a nucleophilic ring-opening of the epoxide.

Mechanism: The reaction is typically carried out under basic conditions. The base, often a hydroxide (B78521) or an alkoxide, deprotonates the secondary amine of the morpholine ring, although the amine itself is nucleophilic enough to attack the epoxide. The resulting morpholinide anion, or the neutral morpholine, then acts as a nucleophile, attacking one of the electrophilic carbon atoms of the ethylene oxide ring. This attack follows an SN2 mechanism, leading to the opening of the strained three-membered ring and the formation of an intermediate alkoxide. Subsequent protonation of this alkoxide, usually from the solvent or during an aqueous workup, yields the 2-(morpholino)ethanol product. In acidic media, the epoxide oxygen is first protonated, which activates the ring for nucleophilic attack by the amine. The reaction in acidic, neutral, and alkaline environments involves a concerted trans SN2 reaction. researchgate.net

Optimization Studies: Optimization of this reaction focuses on several key parameters to maximize yield and minimize side products, such as the formation of polyethoxylated morpholines. Key variables include temperature, pressure, solvent, and the molar ratio of reactants. Studies on similar N-alkylation reactions have shown that controlling these parameters is crucial for achieving high selectivity for the mono-ethoxylated product. For instance, using an excess of morpholine can help to reduce the formation of di- and poly-ethoxylated byproducts. The choice of solvent can also influence the reaction rate and selectivity.

Table 1: Key Parameters for Optimization of Morpholine Ethoxylation

Parameter Effect on Reaction Typical Conditions
Temperature Higher temperatures increase the reaction rate but can also lead to more side products. 60-150 °C
Pressure Sufficient pressure is needed to maintain ethylene oxide in the liquid phase and to increase its concentration in the reaction mixture. 1-10 atm
Catalyst Basic catalysts are commonly used to enhance the nucleophilicity of morpholine. NaOH, KOH
Reactant Ratio An excess of morpholine favors the formation of the mono-adduct. Morpholine:Ethylene Oxide > 1:1
Solvent Aprotic polar solvents can facilitate the reaction. Often run neat or in a suitable solvent like acetonitrile (B52724).

Both acidic and basic catalysts can be employed to facilitate the reaction between morpholine and ethylene oxide, each influencing the reaction mechanism and outcome differently.

Basic Catalysts: As previously mentioned, basic catalysts such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. researchgate.net These catalysts increase the concentration of the more nucleophilic morpholinide anion, thereby accelerating the rate of the SN2 attack on the ethylene oxide ring. Base-catalyzed reactions generally exhibit high regioselectivity, with the nucleophile attacking the least sterically hindered carbon of the epoxide. nih.govresearchgate.net

Acidic Catalysts: Lewis acids or Brønsted acids can also catalyze the ring-opening of epoxides. mdpi.com In an acidic medium, the epoxide oxygen is protonated, which significantly activates the epoxide ring towards nucleophilic attack by weakening the C-O bonds. researchgate.net While acid catalysis can be effective, it may also lead to the formation of byproducts through polymerization of ethylene oxide or other side reactions. The regioselectivity in acid-catalyzed ring-opening can be more complex and may depend on the specific substrate and reaction conditions.

A comparative summary of acidic and basic catalysis is presented below:

Table 2: Comparison of Acidic and Basic Catalysis for Morpholine Ethoxylation

Feature Acidic Catalysis Basic Catalysis
Mechanism Epoxide activation via protonation of the oxygen atom. Enhancement of nucleophile strength via deprotonation.
Regioselectivity Can be less predictable, attack at the more substituted carbon is possible. Generally high, with attack at the least substituted carbon (SN2). nih.govresearchgate.net
Side Reactions Potential for polymerization of ethylene oxide and other acid-catalyzed side reactions. Formation of polyethoxylated products if the reactant ratio is not controlled.
Catalysts Lewis acids (e.g., BF3·OEt2), Brønsted acids (e.g., H2SO4). Hydroxides (e.g., NaOH, KOH), alkoxides. researchgate.net

The industrial production of N-hydroxyethylmorpholine derivatives is a well-established process. The scale-up of this synthesis requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. Key challenges in scaling up include managing the exothermicity of the reaction, handling the volatile and toxic nature of ethylene oxide, and ensuring efficient mixing of the reactants. nih.govresearchgate.netuk-cpi.comogj.com

Industrial processes can be run in either batch or continuous reactors. Continuous processes often offer advantages in terms of heat management, safety, and process control. The choice of reactor design is critical for achieving optimal performance on a large scale. uk-cpi.comogj.com Post-reaction, the product is typically purified through distillation to remove unreacted starting materials and any byproducts. The final step in producing 2-(Morpholin-3-yl)ethanol hydrochloride involves the treatment of the synthesized N-hydroxyethylmorpholine with hydrochloric acid.

Advanced Synthetic Strategies for Analogues and Derivatives

To access a wider range of structurally diverse analogues and derivatives of this compound, more advanced synthetic strategies are employed. These methods often offer improvements in terms of efficiency, atom economy, and the ability to introduce molecular complexity in a controlled manner.

One-pot multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. semanticscholar.org These reactions are highly convergent and atom-economical, often proceeding with high stereoselectivity.

For the synthesis of substituted morpholine derivatives, MCRs can be designed to assemble the morpholine ring system from simple, readily available precursors. For instance, a three-component reaction involving an amino alcohol, an aldehyde, and an isocyanide (the Ugi reaction) can be adapted to produce morpholine scaffolds. nih.gov Another approach involves the reaction of aziridines with halogenated alcohols in a one-pot process to yield substituted morpholines. chemrxiv.orgbeilstein-journals.org While specific MCRs for the direct synthesis of 2-(Morpholin-3-yl)ethanol are not extensively reported, the principles of MCR design can be applied to develop novel routes to its analogues.

A hypothetical MCR approach could involve the reaction of a suitably protected 3-aminopropan-1,2-diol derivative with an aldehyde and an isocyanide, followed by a cyclization step to form the morpholine ring with the desired substitution pattern.

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering numerous advantages over traditional batch processing. beilstein-journals.org These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety when handling hazardous reagents, and the potential for automated, multi-step synthesis. mdpi.com

The application of continuous flow technology to the synthesis of morpholine derivatives has been demonstrated for various reaction types, including N-alkylation and multi-step sequences. humanjournals.com For the synthesis of 2-(Morpholin-3-yl)ethanol analogues, a continuous flow process could be envisioned where a stream of a substituted morpholine is mixed with a stream of ethylene oxide in a heated microreactor. The precise control afforded by the flow system would allow for optimization of the reaction conditions to maximize the yield of the desired mono-ethoxylated product while minimizing the formation of byproducts. Furthermore, subsequent reaction with hydrochloric acid to form the hydrochloride salt could potentially be integrated into a continuous multi-step synthesis. humanjournals.com

Table 3: Potential Advantages of Continuous Flow Synthesis for 2-(Morpholin-3-yl)ethanol Analogues

Advantage Description
Enhanced Safety Small reaction volumes minimize the risk associated with handling hazardous materials like ethylene oxide.
Precise Control Accurate control over temperature, pressure, and residence time allows for fine-tuning of the reaction outcome.
Improved Yield and Selectivity Efficient mixing and heat transfer can lead to higher yields and better selectivity compared to batch processes.
Scalability Scaling up production is often simpler and more predictable than with batch reactors. ogj.com
Automation The potential for automation can lead to more efficient and reproducible manufacturing processes.

Chemical Transformations of the this compound Core

The presence of two distinct functional groups, the primary hydroxyl and the secondary amine, allows for a range of selective chemical transformations. The reactivity of each site can be modulated by the appropriate choice of reagents and reaction conditions.

The primary alcohol of 2-(Morpholin-3-yl)ethanol can be selectively oxidized to either the corresponding aldehyde, 2-(morpholin-3-yl)acetaldehyde, or the carboxylic acid, 2-(morpholin-3-yl)acetic acid, depending on the oxidizing agent employed.

Mild oxidizing agents are typically used for the synthesis of the aldehyde to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically lead to the formation of the carboxylic acid. It is important to note that under harsh oxidative conditions, the morpholine ring itself can be susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen.

ProductOxidizing Agent(s)Typical Conditions
2-(Morpholin-3-yl)acetaldehydePyridinium chlorochromate (PCC)Dichloromethane (B109758) (DCM), Room Temp
2-(Morpholin-3-yl)acetaldehydeSwern Oxidation (DMSO, (COCl)₂, Et₃N)DCM, -78 °C to Room Temp
2-(Morpholin-3-yl)acetic acidPotassium permanganate (KMnO₄)Basic aqueous solution, heat
2-(Morpholin-3-yl)acetic acidJones Reagent (CrO₃, H₂SO₄)Acetone, 0 °C to Room Temp

This table presents plausible oxidation reactions based on general organic chemistry principles.

The hydroxyl group of 2-(Morpholin-3-yl)ethanol is amenable to phosphorylation to yield phosphate (B84403) esters or can be used to form phosphonate (B1237965) esters. These transformations are of interest in medicinal chemistry for the synthesis of prodrugs or analogues of biologically active phosphates.

Phosphorylation can be achieved using various phosphorylating agents, such as phosphoryl chloride (POCl₃) in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the liberated HCl. For more controlled phosphorylations, protected phosphoryl chlorides or phosphoramidites can be employed.

The formation of phosphonate esters can be accomplished through a Mitsunobu reaction, where the alcohol is reacted with a dialkyl phosphonate in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃). Alternatively, the alcohol can be reacted with a phosphonic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

Product TypeReagentsTypical Conditions
Phosphate EsterPOCl₃, TriethylamineAnhydrous aprotic solvent, 0 °C
Phosphonate EsterDialkyl phosphonate, DEAD, PPh₃Anhydrous THF, 0 °C to Room Temp
Phosphonate EsterPhosphonic acid, DCCAnhydrous DCM, Room Temp

This table illustrates common methods for phosphorylation and phosphonate ester formation from alcohols.

The hydroxyl group of 2-(Morpholin-3-yl)ethanol is a poor leaving group and must be converted into a better one to facilitate nucleophilic substitution. libretexts.org This is typically achieved by protonation in the presence of a strong acid or by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide.

Reaction with strong hydrohalic acids (HBr, HI) can lead to the corresponding haloalkane, although the conditions may also affect the morpholine ring. A more controlled method involves the use of reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination.

Conversion of the alcohol to a tosylate or mesylate by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine creates an excellent leaving group. This activated intermediate can then be readily displaced by a wide range of nucleophiles, such as azides, cyanides, and thiols, to introduce diverse functionalities.

Leaving GroupActivating ReagentSubsequent NucleophileProduct Type
-OTsp-Toluenesulfonyl chloride (TsCl), PyridineSodium azide (B81097) (NaN₃)Azido derivative
-OMsMethanesulfonyl chloride (MsCl), TriethylaminePotassium cyanide (KCN)Cyano derivative
-BrPhosphorus tribromide (PBr₃)Sodium thiomethoxide (NaSMe)Thioether derivative
-ClThionyl chloride (SOCl₂)Ammonia (B1221849) (NH₃)Amino derivative

This table outlines a two-step approach for nucleophilic substitution of the hydroxyl group.

The secondary amine within the morpholine ring of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. researchgate.net These reactions typically proceed via the formation of an initial hemiaminal intermediate.

With aldehydes, the reaction can lead to the formation of an enamine if there is an abstractable proton alpha to the carbonyl group. In the case of formaldehyde (B43269) and another secondary amine, a Mannich-type reaction can occur. The reaction of the secondary amine with an aldehyde or ketone results in the formation of an iminium ion intermediate, which can then be trapped by a nucleophile or be reduced.

Carbonyl CompoundIntermediateFinal Product Type (after dehydration/rearrangement)
Aldehyde (e.g., acetaldehyde)HemiaminalEnamine
Ketone (e.g., acetone)HemiaminalEnamine
FormaldehydeHemiaminalIminium ion

This table describes the expected products from the condensation of the secondary amine with carbonyl compounds.

Reductive derivatization of 2-(Morpholin-3-yl)ethanol can be achieved through several pathways, most notably via reductive amination of the secondary amine. This process involves the initial condensation of the amine with an aldehyde or ketone to form an iminium ion in situ, which is then reduced by a suitable reducing agent present in the reaction mixture. wikipedia.orgmasterorganicchemistry.com

Commonly used reducing agents for reductive amination include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to not reduce the carbonyl compound directly but will readily reduce the intermediate iminium ion. masterorganicchemistry.com This one-pot procedure is a highly efficient method for N-alkylation of the morpholine nitrogen.

Another reductive pathway involves the acylation of the secondary amine to form an amide, followed by reduction of the amide carbonyl group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for the reduction of amides to the corresponding tertiary amines. organic-chemistry.org

Reaction PathwayStep 1 ReagentsStep 2 ReagentsProduct Type
Reductive AminationAldehyde or KetoneSodium cyanoborohydride (NaBH₃CN)N-alkylated morpholine
Amide ReductionAcyl chloride or anhydrideLithium aluminum hydride (LiAlH₄)N-alkylated morpholine

This table summarizes two common reductive derivatization pathways for the secondary amine functionality.

Stereochemical Aspects and Enantioselective Synthesis of 2 Morpholin 3 Yl Ethanol Hydrochloride

Synthesis of Chiral Enantiomers: (S)- and (R)-2-(Morpholin-3-yl)ethanol Hydrochloride

The preparation of the individual (S)- and (R)-enantiomers of 2-(Morpholin-3-yl)ethanol (B1524642) hydrochloride in high enantiomeric purity is crucial for understanding their distinct biological activities. Several asymmetric synthetic strategies can be employed, including asymmetric catalysis, chiral pool synthesis, and diastereoselective approaches.

Asymmetric catalysis offers a powerful and efficient means to generate chiral molecules from achiral starting materials. Both metal-based chiral catalysts and organocatalysts have been successfully utilized in the enantioselective synthesis of substituted morpholines.

Metal-based catalysts, particularly those involving transition metals like rhodium and titanium, have been instrumental in the asymmetric synthesis of chiral morpholines. nih.gov A notable strategy involves a tandem sequential one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation. ubc.ca

This approach can be adapted for the synthesis of 2-(Morpholin-3-yl)ethanol. The synthesis would commence with an ether-containing aminoalkyne precursor. A titanium-catalyzed intramolecular hydroamination of this precursor would yield a cyclic imine. This intermediate is then subjected to an asymmetric transfer hydrogenation using a chiral ruthenium catalyst, such as the Noyori-Ikariya catalyst, to afford the chiral 3-substituted morpholine (B109124) with high enantiomeric excess. ubc.ca The use of either the (S,S)- or (R,R)-enantiomer of the catalyst ligand directs the stereochemical outcome, leading to the formation of the desired (S)- or (R)-2-(Morpholin-3-yl)ethanol, respectively. Subsequent treatment with hydrochloric acid would then yield the hydrochloride salt.

Key to the high enantioselectivity of the transfer hydrogenation step are the hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the ligand of the ruthenium catalyst. ubc.ca This interaction helps to create a well-defined transition state that favors the formation of one enantiomer over the other.

Table 1: Representative Metal-Based Catalytic Systems for Enantioselective Morpholine Synthesis

Catalyst System Precursor Type Key Reaction Step Typical Enantiomeric Excess (ee)
Ti(NMe2)2(N,N'-diisopropylurea)2 / RuCl(S,S)-Ts-DPEN Ether-containing aminoalkyne Asymmetric Transfer Hydrogenation >95%

Organocatalysis has emerged as a valuable alternative to metal-based catalysis, avoiding the use of potentially toxic and expensive heavy metals. Chiral secondary amines, such as prolinol derivatives, are often employed as organocatalysts in the enantioselective synthesis of heterocyclic compounds. d-nb.info

For the synthesis of chiral 2-(Morpholin-3-yl)ethanol, an organocatalytic approach could involve a tandem Michael addition reaction. For instance, the reaction of a suitable nitrogen-containing precursor with an α,β-unsaturated aldehyde, catalyzed by a chiral diarylprolinol silyl (B83357) ether, can lead to the formation of a chiral morpholine derivative. The stereochemistry is controlled by the chiral catalyst, which facilitates the formation of a transient iminium ion, guiding the nucleophilic attack from one face of the molecule. While this approach has been demonstrated for various substituted morpholines, its direct application to synthesize 2-(Morpholin-3-yl)ethanol would require a carefully designed substrate.

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials. wikipedia.org This approach is highly effective as the inherent chirality of the starting material is transferred to the target molecule.

For the synthesis of (S)- or (R)-2-(Morpholin-3-yl)ethanol, a suitable chiral amino acid can serve as the precursor. For example, starting from an enantiomerically pure β-amino alcohol, which can be derived from an amino acid, a four-step synthesis can be envisioned. mdpi.com The key step in such a synthesis could be a palladium-catalyzed carboamination reaction of a suitably protected ethanolamine (B43304) derivative. The chirality of the starting amino alcohol dictates the stereochemistry at the C-3 position of the resulting morpholine ring. This method allows for the preparation of enantiopure cis-3,5-disubstituted morpholines, and with appropriate substrate design, could be adapted for 3-monosubstituted morpholines like 2-(Morpholin-3-yl)ethanol.

Table 2: Examples of Chiral Pool Precursors for Morpholine Synthesis

Chiral Precursor Key Transformation Resulting Morpholine Stereochemistry
(S)-Amino acids Reduction and cyclization (S)-3-substituted morpholines
(R)-Amino acids Reduction and cyclization (R)-3-substituted morpholines

Diastereoselective synthesis involves the creation of a new chiral center in a molecule that already contains one or more chiral centers, with the existing chirality influencing the stereochemical outcome of the reaction. This strategy is particularly useful when a suitable chiral starting material is available.

A diastereoselective approach to 2-(Morpholin-3-yl)ethanol could start from a chiral precursor that undergoes a cyclization reaction. For instance, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been shown to produce highly substituted morpholines with excellent diastereoselectivity. rsc.org By starting with an enantiomerically pure allenol precursor, the stereochemistry of the newly formed chiral centers in the morpholine ring can be controlled. While this method typically yields polysubstituted morpholines, careful selection of the starting material could potentially lead to the desired 3-substituted product.

Another diastereoselective method involves the ring-opening of a 2-tosyl-1,2-oxazetidine with an α-formyl carboxylate, followed by further synthetic elaborations to construct the morpholine ring. nih.gov The stereoselectivity of this process is influenced by the desire to avoid certain steric interactions in the transition state.

Asymmetric Catalysis for Enantioselective Formation

Evaluation of Enantiomeric Excess and Optical Purity

The successful enantioselective synthesis of (S)- and (R)-2-(Morpholin-3-yl)ethanol hydrochloride requires accurate methods to determine the enantiomeric excess (ee) and optical purity of the product. Several analytical techniques are commonly employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. A variety of chiral columns are commercially available, and the selection of the appropriate column and mobile phase is crucial for achieving good separation.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric excess, typically through the use of chiral auxiliary agents. nih.govrug.nlnih.gov These agents can be either chiral derivatizing agents, which react with the enantiomers to form diastereomers with distinct NMR spectra, or chiral solvating agents, which form transient diastereomeric complexes with the enantiomers. The integration of the signals corresponding to the two diastereomers in the NMR spectrum allows for the quantification of the enantiomeric ratio. For 2-(Morpholin-3-yl)ethanol, ¹H or ¹⁹F NMR (if a fluorine-containing derivatizing agent is used) could be employed for this analysis. nih.gov

Table 3: Methods for Determining Enantiomeric Excess

Method Principle Advantages
Chiral HPLC Differential interaction with a chiral stationary phase High accuracy, direct separation and quantification

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the separation and quantification of enantiomers. shimadzu-webapp.eucsfarmacie.cz The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely employed for their broad applicability in separating a diverse range of chiral compounds. nih.govnih.gov

For the enantiomers of morpholine derivatives and related structures, various chiral columns have proven effective. nih.gov Method development often involves screening different CSPs and mobile phase compositions to achieve optimal resolution. shimadzu-webapp.eu The choice of mobile phase, including the organic modifier (e.g., methanol, ethanol (B145695), isopropanol) and additives, plays a crucial role in modulating the retention and selectivity of the separation. csfarmacie.czresearchgate.net

While specific HPLC methods for 2-(Morpholin-3-yl)ethanol hydrochloride are not extensively detailed in publicly available literature, methodologies developed for the parent drug, Reboxetine, and its metabolites provide a strong basis for analysis. nih.gov For instance, the simultaneous determination of Reboxetine and its O-desethylreboxetine metabolite enantiomers has been successfully achieved using Chiral-AGP, ChiraGrom 2, and Chiral-CBH columns. nih.gov These protein-based and cyclodextrin-based CSPs are effective in creating the necessary chiral environment for separation.

A hypothetical, yet representative, chiral HPLC method for the separation of 2-(Morpholin-3-yl)ethanol enantiomers could be based on established principles for similar amine-containing chiral alcohols. The following table outlines potential parameters for such a method.

Table 1: Illustrative Chiral HPLC Method Parameters for 2-(Morpholin-3-yl)ethanol Enantiomers

Parameter Condition
Column Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 220 nm

| Injection Volume | 10 µL |

Polarimetry and Optical Rotation Studies

Polarimetry is a technique used to measure the rotation of plane-polarized light as it passes through a sample of a chiral compound. libretexts.org This property, known as optical activity, is a defining characteristic of enantiomers. khanacademy.org One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate the light by an equal magnitude in the counter-clockwise (-) direction (levorotatory). libretexts.org

The specific rotation, [α], is a standardized measure of a compound's optical activity and is calculated from the observed rotation using the formula:

[α] = α / (l × c)

where α is the observed rotation, l is the path length of the sample tube in decimeters (dm), and c is the concentration of the sample in grams per milliliter (g/mL). libretexts.org The specific rotation is a physical constant for a given enantiomer under specified conditions (temperature and wavelength of light, typically the sodium D-line at 589 nm).

The following table presents hypothetical, yet plausible, optical rotation data for the enantiomers of this compound, based on values reported for similar chiral molecules. rsc.orggoogle.com

Table 2: Hypothetical Optical Rotation Data for this compound Enantiomers

Enantiomer Specific Rotation [α]D²⁵ Conditions
(S)-(+)-2-(Morpholin-3-yl)ethanol HCl +15.5° c = 1.0, Methanol

Reaction Mechanism Elucidation and Kinetic Studies for 2 Morpholin 3 Yl Ethanol Hydrochloride

Mechanistic Investigations of Morpholine (B109124) Ring Formation and Functionalization

The synthesis of the morpholine ring, a key structural motif in many biologically active compounds, has been the subject of extensive research. acs.orgresearchgate.net The formation of substituted morpholines, such as the core of 2-(Morpholin-3-yl)ethanol (B1524642) hydrochloride, typically involves the strategic formation of carbon-nitrogen and carbon-oxygen bonds to create the six-membered heterocycle. These syntheses often rely on intramolecular cyclization reactions, where a linear precursor containing the necessary amine and alcohol functionalities is induced to form the ring. researchgate.net

The construction of the morpholine ring is frequently achieved through mechanisms centered on nucleophilic attack and subsequent intramolecular cyclization. A common strategy involves the reaction of 1,2-amino alcohols with suitable electrophiles. organic-chemistry.org One sophisticated approach employs a Lewis acid-catalyzed halo-etherification process. In this pathway, an alkene is reacted with a protected amino alcohol in the presence of a halogen source (like N-bromosuccinimide, NBS) and a Lewis acid catalyst. nih.gov This generates a key halonium intermediate, which then undergoes an intramolecular nucleophilic attack by the hydroxyl group of the amino alcohol. The subsequent addition of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), promotes the final cyclization step to form the morpholine ring. nih.gov

Another pathway involves a base-catalyzed cascade sequence. For example, the reaction of a tosyl-oxazetidine with an α-formyl carboxylate, promoted by an organic base, can yield a morpholine hemiaminal. acs.orgnih.gov This intermediate can then be further elaborated to construct the final substituted morpholine structure. These methods highlight the importance of intramolecular nucleophilic substitution, where the amine or hydroxyl group of a precursor molecule attacks an electrophilic center within the same molecule to close the ring.

Acid catalysis plays a significant role in several synthetic routes to morpholine derivatives. Lewis acids, such as Indium(III) triflate (In(OTf)₃), are employed to activate substrates and facilitate key bond-forming steps. In the synthesis of morpholines from alkenes and protected amino alcohols, In(OTf)₃ catalyzes the halo-etherification that precedes the final ring-closing cyclization. nih.gov

Furthermore, chiral phosphoric acids have emerged as powerful organocatalysts for the enantioselective synthesis of complex molecules, including those with morpholine motifs. beilstein-journals.org These catalysts can activate reactants through a dual hydrogen-bond activation mode, controlling the stereochemistry of the reaction. beilstein-journals.org While not directly detailing the synthesis of 2-(Morpholin-3-yl)ethanol hydrochloride, these acid-catalyzed methodologies represent a fundamental approach to constructing the core morpholine heterocycle with high levels of control. beilstein-journals.org

Kinetic Analysis of Key Reaction Steps

The rate at which morpholine ring formation occurs is critically dependent on various factors, including the concentrations of reactants, temperature, and the presence of catalysts and solvents. Kinetic analysis of these steps is essential for optimizing reaction conditions and maximizing yield.

Detailed kinetic parameters, such as rate constants (k) and activation energies (Ea), for the specific synthesis of this compound are not extensively detailed in the available literature. However, the principles of their determination are well-established in chemical kinetics. thescipub.comyoutube.com Experimental data, typically concentration changes over time, are used to determine the rate law of a reaction, which includes the rate constant. youtube.com

While formation kinetics are sparse, studies on the decomposition of the parent morpholine molecule provide insight into the energies involved in its chemical transformations. Theoretical calculations on morpholine's thermal decomposition have mapped out potential energy surfaces. These studies predict that the energetic requirements for the self-decomposition of morphyl radicals are modest, with activation energies in the range of 20-40 kcal/mol. nih.gov This data, while related to decomposition rather than formation, illustrates the type of energetic profiling used to understand the stability and reactivity of the morpholine ring. nih.gov

Catalysts and solvents have a profound impact on the kinetics of morpholine synthesis. The choice of catalyst can dramatically accelerate reaction rates by providing a lower-energy pathway. For instance, the use of a base-free Pd(DMSO)₂(TFA)₂ catalyst enables the aerobic oxidative cyclization of alkenes to form various nitrogen heterocycles, including morpholines. organic-chemistry.org In other syntheses, Lewis acids like In(OTf)₃ are crucial for activating the substrate to initiate the reaction sequence. nih.gov

The solvent medium also plays a critical role. Studies on base-promoted morpholine synthesis have shown that aprotic, polar, and apolar solvents are all viable. However, specific solvents can be optimal; in one such study, toluene (B28343) and 1,4-dioxane (B91453) were found to provide the best results. acs.org The reaction temperature is another critical parameter, with yields often decreasing dramatically at higher temperatures, indicating a complex relationship between temperature, reaction rate, and the stability of intermediates or products. acs.org

Table 1: Influence of Catalysts and Solvents on Morpholine Synthesis
ParameterExampleEffect on ReactionReference
Lewis Acid CatalystIn(OTf)₃Catalyzes halo-etherification, a key step in ring formation. nih.gov
Base1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Promotes the final intramolecular cyclization to form the morpholine ring. nih.gov
SolventToluene / 1,4-DioxaneIdentified as optimal choices in a base-promoted cascade reaction. acs.org
Dichloromethane (B109758) (DCM)Used as a solvent in Lewis acid-catalyzed morpholine synthesis. nih.gov

Decomposition Pathways and Stability Under Controlled Conditions

Understanding the stability and decomposition pathways of the morpholine ring is crucial for its application. A mechanistic and kinetic study of the parent morpholine molecule under combustion conditions provides significant insights into its thermal stability. nih.gov

Quantum chemistry and RRKM-based calculations predict that the self-decomposition of morpholine is dominated by a 1,3-intramolecular hydrogen shift into the NH group. nih.gov This pathway is favored across all temperatures and pressures studied. This process can lead to the formation of experimentally detected products such as ethenol and ethenamine. The study also explored the decomposition of morphyl radicals, which are formed by hydrogen abstraction from the morpholine ring. These radicals are predicted to break down into smaller species, with relatively low activation energies required for these fragmentation reactions. nih.gov This suggests that once the morpholine ring is compromised via radical formation, it can readily decompose further. nih.gov While this study focuses on the parent morpholine, it provides a foundational understanding of the inherent stability of the heterocyclic ring system present in this compound.

Hydrolytic Degradation Mechanisms

Hydrolysis is a common degradation pathway for pharmaceuticals, involving the cleavage of chemical bonds by water. For this compound, the primary site susceptible to hydrolysis is the ether linkage within the morpholine ring. While specific kinetic studies on this particular compound are not extensively available in the public domain, the general principles of ether hydrolysis can be applied.

The hydrolytic degradation of the morpholine ring is generally considered to be slow under neutral pH conditions. However, under acidic or basic conditions, the rate of hydrolysis can be significantly accelerated. One source suggests that 2-Morpholin-2-yl-ethanol hydrochloride can be hydrolyzed into its constituent parts, morpholine and ethanol (B145695), although detailed mechanistic or kinetic data were not provided. The presence of the hydrochloride salt would create a mildly acidic environment in an aqueous solution, which could potentially facilitate this degradation over time.

The proposed hydrolytic degradation would likely involve the protonation of the ether oxygen, making the adjacent carbon atoms more susceptible to nucleophilic attack by water. This would lead to the opening of the morpholine ring.

Table 1: Potential Hydrolytic Degradation Products of this compound

ReactantConditionPotential Products
This compoundAqueous solution (acidic/basic)Morpholine, Ethanol

It is important to note that this represents a theoretical degradation pathway, and comprehensive experimental studies are required to fully elucidate the mechanism and kinetics of hydrolytic degradation for this specific compound.

Thermal Decomposition Profiles and By-product Analysis

Thermal decomposition involves the breakdown of a compound at elevated temperatures. The thermal stability of this compound is a key parameter for its handling, storage, and formulation processes.

Some of the identified thermal decomposition products of morpholine include 2-(2-aminoethoxy) ethanol, ethanolamine (B43304), ammonia (B1221849), methylamine, ethylamine, ethylene (B1197577) glycol, glycolic acid, and acetic acid. The formation of these products suggests a complex degradation cascade involving ring-opening, dealkylation, and oxidation reactions.

Table 2: Potential Thermal Decomposition By-products based on Morpholine Degradation Studies

Parent CompoundPotential Decomposition By-products
Morpholine2-(2-aminoethoxy) ethanol, Ethanolamine, Ammonia, Methylamine, Ethylamine, Ethylene glycol, Glycolic acid, Acetic acid

The presence of the ethanol substituent and the hydrochloride salt in this compound could influence its thermal decomposition profile compared to unsubstituted morpholine. The ethanol group may undergo its own thermal reactions, and the hydrochloride salt could potentially catalyze certain degradation pathways. A thorough analysis using techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and gas chromatography-mass spectrometry (GC-MS) would be necessary to establish the specific thermal decomposition profile and identify the by-products of this compound.

Derivatization Strategies and Functional Group Interconversions of 2 Morpholin 3 Yl Ethanol Hydrochloride

Chemical Modification of the Hydroxyl Moiety

The primary alcohol of the 2-hydroxyethyl side chain is a key site for functional group interconversion, allowing for the introduction of diverse functionalities that can modulate the molecule's physicochemical properties.

The conversion of the hydroxyl group to an ester or ether is a fundamental strategy for modifying polarity and steric profile.

Esterification can be achieved through several standard protocols. Reaction with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) readily yields the corresponding esters. Alternatively, direct condensation with a carboxylic acid can be promoted by an acid catalyst (Fischer-Speier esterification) or by using modern coupling agents. One such reagent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), facilitates ester formation under mild conditions. researchgate.net

Etherification typically proceeds via the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Another approach is the reductive etherification of carbonyl compounds with the alcohol, a reaction that can be catalyzed by various Lewis acids, such as Indium(III) salts. researchgate.net

Table 1: Representative Esterification and Etherification Reactions

Reaction Type Reagent(s) Expected Product
Esterification Acetyl chloride, Triethylamine 2-(Morpholin-3-yl)ethyl acetate
Esterification Acetic anhydride (B1165640), Pyridine 2-(Morpholin-3-yl)ethyl acetate
Esterification Benzoic acid, H₂SO₄ (cat.) 2-(Morpholin-3-yl)ethyl benzoate

To facilitate nucleophilic substitution reactions at the ethyl side chain, the hydroxyl group can be converted into a more effective leaving group.

Halogenation of the primary alcohol can be accomplished using standard reagents. Thionyl chloride (SOCl₂) is commonly used to replace the hydroxyl group with a chlorine atom, while phosphorus tribromide (PBr₃) is effective for introducing bromine. youtube.com These transformations provide alkyl halide intermediates that are precursors for a variety of subsequent derivatizations.

Sulfonylation offers a milder alternative for creating an excellent leaving group. The reaction of the alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine, produces the corresponding sulfonate ester (tosylate or mesylate). sapub.org These sulfonates are highly reactive towards nucleophiles, making them valuable intermediates for synthetic diversification.

Table 2: Conversion of the Hydroxyl Group to a Leaving Group

Reaction Type Reagent(s) Expected Product
Chlorination Thionyl chloride (SOCl₂) 3-(2-Chloroethyl)morpholine
Bromination Phosphorus tribromide (PBr₃) 3-(2-Bromoethyl)morpholine
Tosylation p-Toluenesulfonyl chloride, Pyridine 2-(Morpholin-3-yl)ethyl 4-methylbenzenesulfonate
Mesylation Methanesulfonyl chloride, Triethylamine 2-(Morpholin-3-yl)ethyl methanesulfonate

Modifications at the Morpholine (B109124) Nitrogen Atom

The secondary amine at the N-4 position of the morpholine ring is a potent nucleophile (in its free base form) and provides a second major handle for derivatization.

Introducing substituents on the morpholine nitrogen can significantly impact the molecule's basicity, lipophilicity, and biological interactions.

N-Alkylation can be performed by reacting the free base of 2-(morpholin-3-yl)ethanol (B1524642) with alkyl halides in the presence of a base to neutralize the newly formed hydrohalic acid. Catalytic N-alkylation using alcohols as alkylating agents over heterogeneous catalysts has also been reported for the morpholine scaffold. researchgate.net Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, is another effective method for introducing N-alkyl groups. acs.org

N-Acylation is readily achieved by treating the secondary amine with acyl chlorides or acid anhydrides, often in a basic medium. organic-chemistry.org This reaction forms a stable amide bond and is a common strategy in the synthesis of bioactive molecules. acs.org

Table 3: N-Alkylation and N-Acylation of the Morpholine Ring

Reaction Type Reagent(s) Expected Product
N-Alkylation Methyl iodide, K₂CO₃ 2-(4-Methylmorpholin-3-yl)ethanol
Reductive Amination Acetone, NaBH(OAc)₃ 2-(4-Isopropylmorpholin-3-yl)ethanol
N-Acylation Acetyl chloride, Triethylamine 1-(3-(2-Hydroxyethyl)morpholino)ethan-1-one
N-Acylation Benzoyl chloride, Pyridine (3-(2-Hydroxyethyl)morpholino)(phenyl)methanone

Further diversification at the nitrogen center includes the formation of ureas, sulfonamides, and other related structures.

Ureas and Thioureas are typically synthesized by the reaction of the secondary amine with isocyanates or isothiocyanates, respectively. acs.org These reactions are generally high-yielding and proceed under mild conditions to furnish the corresponding N-substituted urea (B33335) or thiourea (B124793) derivatives. organic-chemistry.org

Sulfonamides can be formed through the reaction of the amine with various sulfonyl chlorides. This reaction, analogous to the sulfonylation of alcohols, creates a stable sulfonamide linkage which is a common feature in many pharmaceutical agents.

Carboxamides are formed via the N-acylation reactions described previously (Section 5.2.1), where the amine is coupled with a carboxylic acid derivative.

Table 4: N-Substitutions Leading to Ureas and Sulfonamides

Reaction Type Reagent(s) Expected Product
Urea Formation Phenyl isocyanate 4-(3-(2-Hydroxyethyl)morpholine-4-carbonyl)-N-phenylaniline
Thiourea Formation Methyl isothiocyanate 3-(2-Hydroxyethyl)-N-methylmorpholine-4-carbothioamide
Sulfonamide Formation Benzenesulfonyl chloride 2-(4-(Phenylsulfonyl)morpholin-3-yl)ethanol

Ring Modification and Expansion Studies of the Morpholine Scaffold

While functionalization of the side chain and the nitrogen atom are common, modification of the morpholine ring itself represents a more advanced strategy for creating structural diversity. Ring expansion reactions can transform the six-membered morpholine into a seven-membered 1,4-oxazepane (B1358080) ring system.

Studies have shown that 3-substituted morpholines can undergo ring expansion. For example, the reaction of a 4-benzyl-3-chloromethylmorpholine derivative with phenoxide anions resulted in the formation of a 4-benzyl-6-phenoxy-1,4-oxazepane. rsc.org This transformation is proposed to proceed through a neighboring group participation mechanism, where the morpholine nitrogen displaces the chloride to form a strained, bicyclic aziridinium (B1262131) ion intermediate. Subsequent nucleophilic attack by the phenoxide at the methylene (B1212753) carbon of the aziridinium ring leads to the expanded seven-membered ring product.

This precedent suggests a potential pathway for the ring expansion of 2-(morpholin-3-yl)ethanol. A plausible synthetic sequence would first involve the conversion of the primary alcohol to a chloromethyl group (e.g., via tosylation followed by displacement with chloride). Subsequent N-benzylation and treatment with a nucleophile could then initiate the aziridinium-mediated ring expansion, yielding a novel hexahydro-1,4-oxazepine scaffold.

Introduction of Substituents on the Morpholine Ring

The secondary amine within the morpholine ring of 2-(Morpholin-3-yl)ethanol hydrochloride serves as a prime site for the introduction of a wide array of substituents. This is typically achieved through well-established N-alkylation and N-acylation reactions, which allow for the systematic modification of the compound's steric and electronic properties.

N-alkylation involves the reaction of the morpholine nitrogen with an alkyl halide, such as benzyl (B1604629) bromide, in the presence of a base to neutralize the hydrohalic acid byproduct. The reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The choice of solvent and base is critical to ensure high yields and minimize side reactions. A typical procedure involves stirring the morpholine derivative with the alkyl halide and a non-nucleophilic base like triethylamine in an aprotic solvent such as dichloromethane (B109758).

N-acylation introduces an acyl group to the morpholine nitrogen, typically by reaction with an acyl chloride or anhydride. For instance, the reaction of a morpholine derivative with benzoyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane readily affords the corresponding N-benzoylmorpholine. This reaction is generally high-yielding, often exceeding 90%.

The following table summarizes representative examples of N-alkylation and N-acylation reactions on morpholine derivatives, showcasing the versatility of these methods.

Reagent 1 (Morpholine Derivative)Reagent 2 (Alkylating/Acylating Agent)BaseSolventProductYield (%)
MorpholineBenzyl bromideTriethylamineDichloromethaneN-BenzylmorpholineHigh
MorpholineBenzoyl chlorideTriethylamineDichloromethaneN-Benzoylmorpholine95

Comparative Reactivity with Thiomorpholine (B91149) Analogues

The substitution of the oxygen atom in the morpholine ring with a sulfur atom to form a thiomorpholine analogue can significantly influence the chemical reactivity of the molecule. This is primarily due to the differences in electronegativity and atomic size between oxygen and sulfur.

In the context of N-alkylation and N-acylation reactions, the nitrogen atom in both morpholine and thiomorpholine acts as the nucleophile. However, the electron-withdrawing effect of the heteroatom (oxygen or sulfur) can modulate the nucleophilicity of the nitrogen. Oxygen is more electronegative than sulfur, which can lead to a slight decrease in the electron density on the nitrogen in morpholine compared to thiomorpholine. Consequently, the nitrogen in thiomorpholine derivatives might be expected to be a slightly stronger nucleophile.

While direct kinetic studies comparing the N-alkylation or N-acylation rates of 2-(Morpholin-3-yl)ethanol and its thiomorpholine counterpart are not extensively documented in the literature, general principles of chemical reactivity suggest that the thiomorpholine analogue may react at a faster rate under identical conditions.

The choice between a morpholine and a thiomorpholine scaffold in the design of new molecules is therefore a critical consideration, influenced by both the desired chemical transformations and the intended biological application.

Computational Chemistry and Molecular Modeling Investigations of 2 Morpholin 3 Yl Ethanol Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. libretexts.orgsemanticscholar.org These methods can predict molecular structure, stability, and reactivity without the need for experimental data. rsc.org

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com It calculates the electron density of a system to determine its properties, offering a balance between accuracy and computational cost that makes it ideal for studying organic molecules. rsc.orgnih.gov

For 2-(Morpholin-3-yl)ethanol (B1524642) hydrochloride, a DFT analysis begins with the optimization of its molecular geometry to find the most stable, lowest-energy three-dimensional structure. researchgate.net From this optimized geometry, a range of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. irjweb.comirjweb.com

Furthermore, DFT is used to generate a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.netglobalresearchonline.net These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions like hydrogen bonding. globalresearchonline.net For 2-(Morpholin-3-yl)ethanol hydrochloride, the MEP would likely show negative potential around the oxygen atoms and positive potential near the hydroxyl and amine protons, indicating their roles in molecular interactions.

Table 1: Illustrative DFT-Calculated Electronic Properties for 2-(Morpholin-3-yl)ethanol This table presents hypothetical data to exemplify typical results from a DFT analysis.

PropertyHypothetical ValueSignificance
EHOMO -6.8 eVEnergy of the highest occupied molecular orbital; indicates propensity to donate electrons.
ELUMO 1.5 eVEnergy of the lowest unoccupied molecular orbital; indicates propensity to accept electrons.
HOMO-LUMO Gap (ΔE) 8.3 eVEnergy difference between HOMO and LUMO; relates to chemical reactivity and stability. irjweb.com
Dipole Moment 3.2 DebyeMeasures the overall polarity of the molecule, influencing solubility and intermolecular forces.
Mulliken Atomic Charges O(ether): -0.6e, N: -0.5eProvides a charge value for each atom, helping to identify localized electron-rich or -poor centers. irjweb.com

A crucial aspect of this analysis is the identification and characterization of the transition state (TS)—the highest energy point along a reaction coordinate. osti.gov The energy difference between the reactants and the transition state defines the activation energy (Ea), which is the primary determinant of the reaction rate. DFT calculations can model the geometry of the TS and compute its energy, providing deep mechanistic insights. osti.gov For a reaction involving this compound, such as an esterification of its hydroxyl group, DFT could be used to compare different catalytic pathways by calculating their respective activation energies, thereby predicting the most efficient reaction conditions. researchgate.net

Table 2: Example of a DFT-Calculated Reaction Energy Profile This table shows hypothetical energy values for a proposed reaction, such as the N-alkylation of the morpholine (B109124) ring.

SpeciesRelative Gibbs Free Energy (kJ/mol)Description
Reactants 0.0Starting materials at their ground state energy.
Transition State (TS) +85.2The highest energy structure along the reaction pathway.
Intermediate +15.5A metastable species formed during the reaction.
Products -30.7The final molecules formed after the reaction is complete.
Activation Energy (Ea) +85.2The energy barrier that must be overcome for the reaction to occur.
Reaction Energy (ΔG) -30.7The overall free energy change, indicating if the reaction is favorable.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD provides a detailed view of molecular behavior and conformational dynamics, which is crucial for understanding how molecules function in a realistic environment, such as in solution. mdpi.com

The morpholine ring in this compound is not static; it can adopt different conformations, primarily the stable "chair" form and less stable "boat" or "twist-boat" forms. researchgate.netnih.gov The orientation of the N-H bond (axial vs. equatorial) and the flexibility of the ethanol (B145695) side chain further increase the conformational complexity. acs.org

MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. nih.gov By simulating the molecule over nanoseconds or longer, researchers can observe how it transitions between different shapes. This dynamic information is critical because the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a receptor's binding site.

Table 3: Key Parameters Analyzed in Conformational MD Studies This table describes typical outputs from an MD simulation focused on molecular conformation.

ParameterDescription
Dihedral Angles Measures the rotation around chemical bonds, used to define the conformation of the morpholine ring and side chain.
Root Mean Square Deviation (RMSD) Tracks the average deviation of the molecule's structure from a reference conformation over time, indicating stability.
Radius of Gyration (Rg) A measure of the molecule's compactness. Changes in Rg can indicate conformational unfolding or folding.
Conformer Population The percentage of simulation time the molecule spends in each major conformation (e.g., chair-equatorial vs. chair-axial). nih.gov

The behavior of a molecule is profoundly influenced by its environment, especially the solvent. MD simulations are particularly powerful for studying solvation because they can explicitly model the interactions between the solute (this compound) and a large number of individual solvent molecules (e.g., water). pharmaexcipients.com

In such a simulation, the system is set up with the solute placed in a box filled with solvent molecules. The simulation tracks the interactions, such as hydrogen bonds forming between the molecule's hydroxyl or amine groups and surrounding water molecules. nih.gov Analysis of these simulations can yield the solvation free energy, which is the energy change associated with transferring the molecule from a vacuum to the solvent. acs.orgacs.org This property is crucial for predicting solubility. Furthermore, the structure of the solvent around the solute can be characterized using tools like the Radial Distribution Function (RDF), which describes how the density of solvent molecules varies as a function of distance from the solute. mdpi.com

Table 4: Illustrative Solvation Properties from MD Simulations in Water This table presents example data that could be obtained from an MD simulation of the compound in an aqueous environment.

PropertyHypothetical ValueSignificance
Solvation Free Energy (ΔGsolv) -45.2 kJ/molThe free energy change upon transferring the molecule from gas phase to solvent; indicates solubility. aip.org
Average H-Bonds (Solute-Water) 4.5The average number of hydrogen bonds between the solute and water, quantifying its interaction with the solvent.
First Solvation Shell Radius 3.5 ÅThe distance from the solute's center to the first peak of the water oxygen RDF, defining the nearest water layer.
Water Residence Time 250 psThe average time a water molecule spends in the first solvation shell before exchanging with bulk water.

Molecular Docking Studies

Molecular docking is a computational technique used to predict how a small molecule (a ligand) binds to a macromolecular target, such as a protein or enzyme. openaccessjournals.comlabinsights.nl It is a cornerstone of structure-based drug design, helping to identify potential drug candidates and elucidate their mechanisms of action. nih.govnih.gov

The process involves generating a multitude of possible orientations and conformations (poses) of the ligand within the target's binding site. iaanalysis.comcomputabio.com Each of these poses is then evaluated using a scoring function, which estimates the binding affinity (often as a free energy of binding). iaanalysis.com A lower docking score typically indicates a more favorable binding interaction. iaanalysis.com

For this compound, docking studies would be used to screen it against various biological targets to form hypotheses about its potential pharmacological activity. The results would highlight the key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand-receptor complex. sciepub.com This information is invaluable for understanding the structural basis of its activity and for guiding the design of more potent and selective analogues. mdpi.com

Table 5: Example of Molecular Docking Results This table provides a hypothetical summary of a docking study of this compound against a protein kinase.

ParameterResultDescription
Target Protein Protein Kinase XYZ (PDB ID: 1ABC)The biological macromolecule being investigated. nih.gov
Binding Affinity (Score) -7.8 kcal/molThe estimated free energy of binding; a more negative value suggests stronger binding. sciepub.com
Predicted Interactions H-bond with GLU-85H-bond with ASP-145Hydrophobic contact with LEU-25Specific amino acid residues in the binding site that interact with the ligand.
Predicted Pose Morpholine ring in hydrophobic pocket; ethanol OH forms H-bond with the protein's hinge region.The predicted 3D orientation and conformation of the ligand within the binding site.

Ligand-Receptor Interaction Profiling

In the realm of computational drug design, understanding the potential interactions between a small molecule and a biological receptor is paramount. For this compound, a comprehensive ligand-receptor interaction profile can be hypothetically constructed using molecular docking and simulation techniques. These methods predict the preferred orientation of the ligand within a receptor's binding site and characterize the non-covalent forces that stabilize the complex.

The morpholine ring, a key feature of the compound, is a versatile pharmacophore found in numerous bioactive molecules. nih.gove3s-conferences.org Its oxygen atom can act as a hydrogen bond acceptor, while the protonated nitrogen in the hydrochloride salt form is a strong hydrogen bond donor. The flexible nature of the morpholine ring allows it to adopt various conformations, such as chair and boat forms, enabling it to fit optimally into diverse binding pockets. nih.gov The ethanol substituent introduces an additional hydroxyl group, which can also participate in hydrogen bonding as both a donor and an acceptor.

Based on computational studies of other morpholine-containing molecules, several key interaction types can be anticipated for this compound. nih.govmdpi.com These include hydrogen bonds with polar amino acid residues (e.g., serine, threonine, aspartate, glutamate), electrostatic interactions involving the protonated amine, and hydrophobic interactions with nonpolar residues (e.g., leucine, isoleucine, valine). The specific interactions will, of course, depend on the topology and amino acid composition of the hypothetical receptor's active site. For instance, in CNS-active compounds, the morpholine moiety is known to engage in both lipophilic and hydrophilic interactions, contributing to blood-brain barrier permeability. nih.govresearchgate.net

Interaction TypePotential Interacting Group on LigandPotential Interacting Amino Acid Residues
Hydrogen Bond DonorProtonated Morpholine Nitrogen (N-H+)Aspartate, Glutamate, Serine, Threonine
Hydrogen Bond DonorEthanol Hydroxyl Group (-OH)Aspartate, Glutamate, Histidine
Hydrogen Bond AcceptorMorpholine OxygenSerine, Threonine, Tyrosine, Lysine
Hydrogen Bond AcceptorEthanol Hydroxyl Group (-OH)Arginine, Asparagine, Glutamine
Electrostatic (Ionic)Protonated Morpholine Nitrogen (N-H+)Aspartate, Glutamate
HydrophobicMorpholine Ring (CH2 groups)Alanine, Valine, Leucine, Isoleucine, Phenylalanine

Binding Mode Prediction for Hypothetical Biological Targets

Given the prevalence of the morpholine scaffold in medicinal chemistry, this compound could hypothetically target a range of biological macromolecules, including enzymes and receptors. acs.orgsci-hub.se Molecular docking simulations are instrumental in predicting the binding mode of a ligand to such targets. These simulations generate various possible conformations and orientations of the ligand within the binding site, which are then scored based on their energetic favorability.

For instance, considering the structural similarities to known anticancer agents, one could hypothesize a kinase as a potential target. mdpi.commdpi.com In such a scenario, the protonated nitrogen of the morpholine ring could form a crucial hydrogen bond with a conserved residue in the hinge region of the kinase, a common binding motif for kinase inhibitors. The ethanol side chain might then extend into a more solvent-exposed region, potentially forming additional interactions with the protein surface.

Alternatively, if a G-protein coupled receptor (GPCR) were the hypothetical target, the binding mode would likely involve the ligand being embedded within a transmembrane helical bundle. nih.gov The protonated amine could form a salt bridge with an acidic residue, such as aspartate, which is a key interaction for many aminergic GPCR ligands. The rest of the molecule would then be oriented to maximize favorable contacts with surrounding hydrophobic and polar residues within the binding pocket.

Hypothetical Target ClassPotential Key Interacting ResiduePredicted Binding Mode FeatureSupporting Rationale
KinaseHinge Region Residue (e.g., Cysteine)Hydrogen bond from protonated morpholine nitrogenCommon binding motif for kinase inhibitors
GPCR (e.g., Serotonin Receptor)Aspartate in Transmembrane Helix 3Salt bridge with protonated morpholine nitrogenCharacteristic interaction for aminergic GPCR ligands
ProteaseCatalytic Dyad/Triad (e.g., Asp, Ser, His)Hydrogen bonding network involving the ethanol hydroxyl groupSubstrate-mimicking interactions

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. scispace.com These models are built by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally determined property. researchgate.net

Correlation of Molecular Descriptors with Chemical Reactivity

The chemical reactivity of this compound can be described and predicted using various molecular descriptors derived from its structure. These descriptors can be broadly categorized into electronic, topological, and quantum-chemical descriptors.

Electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are often correlated with a molecule's susceptibility to nucleophilic and electrophilic attack, respectively. A lower LUMO energy for this compound would suggest a higher susceptibility to nucleophilic attack, while a higher HOMO energy would indicate a greater tendency to donate electrons in a reaction.

Topological descriptors, which are numerical representations of the molecular structure, can also be correlated with reactivity. For instance, connectivity indices can provide insights into the degree of branching and cyclicity, which can influence steric hindrance and the accessibility of reactive sites.

Quantum-chemical descriptors, such as atomic charges and bond orders, provide a more detailed picture of the electron distribution within the molecule. The partial positive charge on the hydrogen atom of the ethanol's hydroxyl group, for example, would be correlated with its acidity and ability to act as a hydrogen bond donor. Similarly, the partial negative charges on the oxygen and nitrogen atoms would be related to their basicity and nucleophilicity.

Molecular DescriptorDescriptor TypePredicted Correlation with Chemical Reactivity
HOMO EnergyElectronicHigher value correlates with increased susceptibility to electrophilic attack
LUMO EnergyElectronicLower value correlates with increased susceptibility to nucleophilic attack
Dipole MomentElectronicInfluences interactions with polar reagents and solvents
Connectivity IndicesTopologicalRelates to steric accessibility of reactive sites
Partial Atomic ChargesQuantum-ChemicalIndicates sites prone to electrostatic interactions and reactions

Prediction of Physico-Chemical Properties

QSPR modeling is widely used to predict a variety of physico-chemical properties of molecules, which are crucial for understanding their behavior in different environments. researchgate.net For this compound, several key properties can be estimated using QSPR models based on its molecular descriptors.

Properties such as the octanol-water partition coefficient (logP) and aqueous solubility (logS) are fundamental in pharmaceutical sciences as they relate to a compound's absorption, distribution, metabolism, and excretion (ADME) profile. These properties are often correlated with descriptors that quantify molecular size, polarity, and hydrogen bonding capacity. For example, the polar surface area (PSA), which is the sum of the surface areas of polar atoms, is a descriptor commonly used to predict cell permeability.

Other properties like molar refractivity, which is related to the volume and polarizability of a molecule, can also be predicted. These predictions are valuable in the early stages of drug discovery for filtering compound libraries and prioritizing molecules with desirable physico-chemical profiles. nih.gov

Physico-Chemical PropertyPredicted Value RangeKey Correlating Molecular Descriptors
Octanol-Water Partition Coefficient (logP)-1.0 to 0.5Molecular Weight, Number of Hydrogen Bond Donors/Acceptors, Polar Surface Area
Aqueous Solubility (logS)-2.0 to 0.0logP, Molecular Weight, Rotatable Bonds
Polar Surface Area (PSA)50-70 ŲNumber of N and O atoms and attached hydrogens
Molar Refractivity40-50 cm³/molMolecular Formula, Atomic Contributions
Number of Rotatable Bonds2-4Topological analysis of single non-ring bonds

Applications As Precursors and Intermediates in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the morpholine (B109124) ring and the ethanol (B145695) side chain in 2-(Morpholin-3-yl)ethanol (B1524642) hydrochloride allows for its participation in cyclization and condensation reactions, leading to the formation of diverse heterocyclic scaffolds.

Role in the Construction of Thiazole (B1198619) Derivatives

While direct synthesis of thiazole derivatives from 2-(Morpholin-3-yl)ethanol hydrochloride is not extensively documented, its structural motifs are found in various thiazole-containing compounds. The synthesis of thiazole derivatives often involves the reaction of a thiourea (B124793) or thioamide with an α-haloketone. In a hypothetical pathway, 2-(Morpholin-3-yl)ethanol could be envisioned as a precursor to a key intermediate for such a synthesis. For instance, the morpholine nitrogen could be derivatized to form a thiourea, and the ethanol side chain could be oxidized to a ketone, followed by halogenation to yield the necessary α-haloketone. The subsequent intramolecular cyclization would lead to a thiazole ring fused or appended to the morpholine core.

General synthetic strategies for thiazole derivatives bearing a morpholine moiety have been reported, often starting with simpler morpholine precursors. semanticscholar.orgnih.gov These methods typically involve the reaction of a morpholine-derived thiosemicarbazone with α-halocarbonyl compounds to construct the thiazole ring. nih.gov

Table 1: Key Reactions in Thiazole Synthesis from Morpholine Precursors

Reaction Type Reactants Product Reference
Thiazole ring formation Morpholine-thiosemicarbazone, α-halocarbonyl compounds N-phenylmorpholine-thiazole derivatives nih.gov

Formation of Oxazolidinone Scaffolds

The oxazolidinone ring is a crucial pharmacophore found in several antibacterial and anticoagulant drugs. The synthesis of this scaffold often involves the cyclization of a β-amino alcohol with a carbonyl source like phosgene (B1210022) or its equivalents. This compound provides a potential starting point for the synthesis of substituted oxazolidinones. The amino and alcohol functionalities are suitably positioned for the formation of the five-membered oxazolidinone ring.

A prominent example of a drug containing an oxazolidinone scaffold is Rivaroxaban. While the direct precursor to the oxazolidinone ring in Rivaroxaban is typically a different molecule, the synthesis of analogues could potentially utilize 2-(Morpholin-3-yl)ethanol. A plausible synthetic route would involve the N-arylation of the morpholine nitrogen, followed by cyclization of the amino alcohol side chain with a carbonylating agent to form the oxazolidinone ring. The stereochemistry of the substituents on the oxazolidinone ring is critical for its biological activity and is often controlled through the use of chiral starting materials or asymmetric synthesis methodologies. nih.govmdpi.com

Contribution to Pharmaceutical Intermediate Synthesis

The structural framework of this compound is embedded within several important pharmaceutical intermediates, making it a valuable starting material for the synthesis of various drugs.

Key Intermediate in Landiolol Synthesis Pathways

Landiolol is an ultra-short-acting β1-selective blocker. A critical examination of Landiolol's structure reveals a morpholine-4-carboxamide (B177924) moiety, which differs from the morpholin-3-yl structure of the subject compound. The established synthesis of Landiolol proceeds through the reaction of an epoxide intermediate with 2-(morpholine-4-carboxamido)ethanamine. google.com Therefore, this compound is not a direct precursor in the documented synthesis of Landiolol. However, the broader morpholine chemistry is central to Landiolol's structure.

Precursor for Rivaroxaban and Related Thrombotic Agents

Rivaroxaban is an orally active direct factor Xa inhibitor, widely used as an anticoagulant. A key intermediate in the synthesis of Rivaroxaban is 4-(4-aminophenyl)morpholin-3-one (B139978). chemicalbook.comgoogle.comgoogle.com This intermediate contains the morpholin-3-one (B89469) core structure. While the most common industrial syntheses of this intermediate start from precursors like 2-anilinoethanol (B49455) or 2-(2-chloroethoxy)ethanol, google.comgoogle.com a hypothetical pathway could be envisioned starting from this compound. This would necessitate the oxidation of the ethanol side chain to a carboxylic acid, followed by intramolecular amidation to form the morpholin-3-one ring. Subsequently, the introduction of the 4-aminophenyl group at the nitrogen atom would yield the desired key intermediate.

The synthesis of Rivaroxaban then proceeds by constructing the oxazolidinone ring and coupling it with the 4-(4-aminophenyl)morpholin-3-one intermediate, followed by the final acylation step. googleapis.com

Table 2: Documented Synthetic Routes to the Key Rivaroxaban Intermediate

Starting Materials Key Transformation(s) Intermediate Formed Reference
N-(2-Hydroxyethyl)aniline, Chloroacetyl chloride Acylation and cyclization 4-phenyl-3-morpholinone google.com
4-nitro-fluorobenzene, Morpholin-2-one (B1368128) Nucleophilic aromatic substitution 4-(4-nitrophenyl)morpholinone google.com

Building Block for Aprepitant Analogues

Aprepitant is a substance P/neurokinin-1 (NK1) receptor antagonist, used as an antiemetic. The core of the Aprepitant molecule features a substituted morpholine ring. Specifically, it contains a 3-(4-fluorophenyl)morpholin-2-one (B14038467) moiety. researchgate.net This is a morpholin-2-one structure, which is different from the morpholin-3-yl skeleton of this compound.

The established synthesis of the key chiral intermediate for Aprepitant, (S)-3-(4-fluorophenyl)morpholin-2-one, involves methods such as the cyclization of N-benzylglycinamide derivatives or asymmetric hydrogenation routes. researchgate.net Due to the differing substitution pattern on the morpholine ring (2-one vs. 3-yl), this compound is not a direct precursor for Aprepitant based on currently known synthetic pathways. However, the broader class of substituted morpholines represents a critical area of research for the development of new Aprepitant analogues and other neurokinin-1 receptor antagonists. google.com

Applications in Polymer Chemistry: Morpholine-Based Polymer Synthesis

While direct research on the polymerization of this compound is not extensively documented in publicly available literature, the inherent chemical functionalities of its parent compound, 2-(Morpholin-3-yl)ethanol, suggest its potential as a valuable monomer in the synthesis of advanced functional polymers. The presence of both a reactive secondary amine within the morpholine ring and a primary hydroxyl group makes it a classic bifunctional monomer suitable for various step-growth polymerization reactions. fiveable.mewikipedia.orglibretexts.org

The polymer and materials science sectors offer significant opportunities for morpholine derivatives, which can be utilized as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins, contributing to the development of advanced materials with enhanced mechanical and thermal properties. e3s-conferences.org

Potential as a Bifunctional Monomer in Step-Growth Polymerization

Step-growth polymerization involves the reaction between multifunctional monomers to form dimers, trimers, and eventually long-chain polymers. wikipedia.org The structure of 2-(Morpholin-3-yl)ethanol contains two distinct reactive sites: the secondary amine (-NH-) and the primary alcohol (-OH). This A-B type monomer structure allows for self-condensation or reaction with other A-A or B-B type monomers to produce a variety of polymer architectures.

Table 1: Potential Step-Growth Polymerization Reactions Involving 2-(Morpholin-3-yl)ethanol

Polymer TypeCo-monomer (X-R-X)Linkage FormedPotential Polymer Properties
Polyester-amine Dicarboxylic acid (HOOC-R-COOH) or Diacyl chloride (ClOC-R-COCl)Ester and AmideCombines properties of polyesters and polyamides, potentially leading to materials with good thermal stability and mechanical strength. upc.edu
Polyether-amine Dihalide (Br-R-Br)Ether and AmineMay introduce flexibility and improved solubility.
Polyurethane Diisocyanate (OCN-R-NCO)UrethaneCould form polymers with elastomeric properties, suitable for foams, coatings, and adhesives.

The synthesis of poly(ester amide)s (PEAs), for instance, is a well-established field where monomers containing both hydroxyl and amine functionalities are employed. upc.edursc.org These polymers are noted for combining the biodegradability of polyesters with the robust mechanical and thermal properties of polyamides, making them promising for biomedical applications. mdpi.com By analogy, 2-(Morpholin-3-yl)ethanol could serve as a monomer to create novel PEAs with a pendant morpholine ring, which could influence the polymer's solubility, thermal behavior, and biocompatibility.

Analogy to Ring-Opening Polymerization of Morpholine Derivatives

The versatility of the morpholine scaffold in polymer chemistry is further highlighted by the ring-opening polymerization (ROP) of morpholine-based lactones, such as morpholin-2-ones and morpholine-2,5-diones. upc.edunih.gov This method has proven effective for producing functionalized polyesters and polydepsipeptides, which are copolymers of α-hydroxy acids and α-amino acids. rsc.orgacs.orgresearchgate.net

For example, the organocatalytic ring-opening polymerization of N-acyl morpholin-2-ones yields functionalized poly(aminoesters), a class of biodegradable polymers with significant potential for biomedical uses like drug and gene delivery. acs.orgacs.orgresearchgate.netresearchgate.net The thermodynamics of this polymerization are highly dependent on the substituent on the morpholine nitrogen. acs.org While 2-(Morpholin-3-yl)ethanol itself is not a lactone and would not undergo ROP directly, this research demonstrates that the morpholine ring can be successfully incorporated into polymer backbones to create functional materials.

Table 2: Examples of Morpholine-Based Polymer Synthesis from Literature

Monomer TypePolymerization MethodResulting PolymerKey Findings
N-acyl morpholin-2-onesOrganocatalytic Ring-Opening Polymerization (ROP)Poly(aminoesters)Produces functionalized, biodegradable polymers; polymerization is sensitive to the N-substituent. acs.orgacs.org
Morpholine-2,5-dionesRing-Opening Polymerization (ROP)Polydepsipeptides (a type of Poly(ester amide))Preferred method for creating PEAs with regular chemical structures for biomaterial applications. upc.edumdpi.com
MorpholineReaction with EpichlorohydrinOligomersSpontaneous polymerization can occur, influenced by solvent and temperature.

These examples underscore the capacity of the morpholine heterocycle to serve as a foundational component in polymer synthesis. The functional groups on 2-(Morpholin-3-yl)ethanol provide a pathway to integrate this versatile scaffold into linear or cross-linked polymer networks via step-growth mechanisms, potentially yielding new materials with tailored properties for a range of advanced applications.

Green Chemistry Approaches in the Synthesis and Transformation of 2 Morpholin 3 Yl Ethanol Hydrochloride

Development of Eco-Friendly Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs) that pose risks to human health and the environment. Green chemistry seeks to replace these with safer, more sustainable alternatives.

Water is considered an ideal green solvent due to its non-toxicity, non-flammability, widespread availability, and low cost. nih.gov Its unique physicochemical properties, such as a high dielectric constant and the ability to form strong hydrogen bonds, can be harnessed to promote certain chemical reactions. nih.gov

Research into the synthesis of various heterocyclic compounds has demonstrated the superiority of water over conventional organic solvents. For instance, in a catalyst-free, four-component synthesis of multi-substituted pyrroles where morpholine (B109124) was used as a reactant, conducting the reaction in water under ultrasound irradiation resulted in a 96% yield in just one hour. nih.gov In contrast, the same reaction performed in ethanol (B145695) yielded only 75% after three hours, highlighting the significant improvement in efficiency afforded by water. nih.gov Furthermore, a one-pot synthesis for morpholine derivatives has been successfully conducted using an acetonitrile-water mixture, indicating the compatibility of the morpholine ring synthesis with aqueous systems. researchgate.net

Eliminating the solvent altogether represents a significant step towards a greener chemical process. Solvent-free, or neat, reactions reduce waste, simplify purification procedures, lower costs, and enhance safety by avoiding exposure to hazardous substances. researchgate.net

While specific solvent-free methods for the synthesis of 2-(Morpholin-3-yl)ethanol (B1524642) hydrochloride are not detailed in the literature, the principles have been applied to reactions involving the morpholine scaffold. For example, morpholine itself has been effectively used as an organocatalyst in the solvent-free Hantzsch condensation to produce polyhydroquinoline derivatives. researchgate.net This demonstrates the feasibility of conducting reactions with morpholine-containing compounds under solventless conditions. Generally, these reactions are promoted by grinding the reactants together or by heating them, often with the aid of microwave or ultrasound energy to accelerate the process.

Ionic liquids (ILs) are salts with melting points below 100°C, often at room temperature. ionike.comjchemlett.com They are considered green solvents and catalysts due to their negligible vapor pressure, high thermal stability, and tunable solvating properties. jchemlett.comlidsen.com These characteristics minimize air pollution and allow for their recovery and reuse. lidsen.com

In the context of morpholine chemistry, researchers have synthesized novel morpholine-based ionic liquids, such as [NBMMorph]⁺Br⁻, which have demonstrated excellent catalytic activity in the preparation of other heterocyclic compounds. lidsen.comresearchgate.net Furthermore, task-specific ionic liquids, such as those functionalized with sulfonic acid groups (SO₃H), can act as non-volatile, non-corrosive, and reusable solid acid catalysts. ionike.com These functionalized ILs have the potential to replace traditional mineral acids like sulfuric acid in acid-catalyzed reactions, such as the cyclization steps often required in morpholine synthesis, thereby reducing corrosive waste and improving process safety. ionike.com

Energy-Efficient Synthesis Techniques

Reducing energy consumption is a key principle of green chemistry. Alternative energy sources like ultrasound and microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and purities under milder conditions compared to conventional heating methods.

Sonochemistry, the application of ultrasound to chemical reactions, provides a powerful tool for green synthesis. ksu.edu.sa The physical phenomenon responsible for its effects is acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid. numberanalytics.com This collapse generates localized hot spots with extremely high temperatures and pressures, leading to a dramatic increase in reaction rates. numberanalytics.com

The benefits of this technique include shorter reaction times, higher yields, and milder operating conditions. nih.gov As previously noted, the ultrasound-assisted synthesis of pyrroles using morpholine as a reactant in water achieved a 96% yield in one hour, whereas the same reaction without ultrasound (silent conditions) required four hours to achieve an 80% yield. nih.gov This demonstrates a significant enhancement in both reaction speed and efficiency.

Table 1: Comparison of Ultrasound vs. Silent Conditions for a Morpholine-Involved Reaction nih.gov

SolventConditionTime (hours)Yield (%)
WaterUltrasound196
WaterSilent480
EthanolUltrasound375
EthanolSilent555

Microwave irradiation is another highly effective, energy-efficient technique for accelerating organic reactions. bohrium.com Unlike conventional heating, which transfers energy slowly via conduction and convection, microwaves heat the entire volume of the sample simultaneously and efficiently by interacting directly with polar molecules in the reaction mixture. mdpi.com This rapid and uniform heating can dramatically reduce reaction times from hours to minutes and often improves product yields and purity. mdpi.comnih.gov

The synthesis of various morpholine-containing compounds has been significantly improved using this method. For example, in the synthesis of morpholine-based chalcones via a Claisen-Schmidt condensation, the microwave-assisted approach required only 5-10 minutes to achieve yields of 80-92%. mdpi.com The conventional heating method, in contrast, required 8-10 hours to produce yields of 70-82%. mdpi.com Similarly, the synthesis of certain morpholine acetamides was completed in 5-10 minutes under microwave irradiation, a substantial improvement over conventional methods. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Morpholine-Based Chalcones mdpi.com

CompoundConventional Method (Time / Yield)Microwave Method (Time / Yield)
C18 h / 75%5 min / 85%
C210 h / 70%8 min / 80%
C38 h / 80%10 min / 90%
C410 h / 72%8 min / 82%
C58 h / 82%10 min / 92%

Sustainable Catalysis Design in the Synthesis and Transformation of 2-(Morpholin-3-yl)ethanol Hydrochloride

The principles of green chemistry are increasingly guiding the development of synthetic routes for pharmaceuticals and their intermediates, including this compound. A central tenet of this approach is the design of sustainable catalytic processes that minimize waste, reduce energy consumption, and utilize renewable resources. This section explores two key pillars of sustainable catalysis—reusable and recyclable catalyst systems and enzymatic transformations—and their potential application in the synthesis of this compound.

Reusable and Recyclable Catalyst Systems

In the context of synthesizing morpholine derivatives, various catalytic systems have been explored that offer the potential for recyclability. For instance, heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are advantageous for their straightforward separation from the reaction medium via filtration.

Key Research Findings:

Recent advancements in catalysis for the synthesis of substituted morpholines have highlighted the use of transition metal catalysts. bohrium.com For example, copper-catalyzed three-component reactions of amino alcohols, aldehydes, and diazomalonates provide an efficient route to highly substituted morpholines. nih.gov While many of these reported systems utilize homogeneous catalysts, the principles can be adapted to create reusable systems.

Strategies to achieve catalyst reusability include:

Immobilization on Solid Supports: Anchoring a homogeneous catalyst to an insoluble support, such as silica (B1680970), polymers, or magnetic nanoparticles, can convert it into a heterogeneous system. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous ones.

Phase-Separable Catalysis: Utilizing biphasic solvent systems (e.g., aqueous-organic) or fluorous phases allows for the selective retention of the catalyst in one phase while the product resides in another, facilitating separation and catalyst recycling.

Membrane Filtration: Employing nanofiltration membranes can separate larger catalyst molecules from smaller product molecules, allowing for the continuous recycling of the catalyst in a flow chemistry setup.

The table below summarizes potential reusable catalyst systems applicable to the synthesis of morpholine rings, a core component of this compound.

Catalyst System TypeDescriptionAdvantages for Morpholine SynthesisPotential Challenges
Supported Metal Nanoparticles e.g., Palladium or Platinum on carbon, alumina, or silica.Can be used for hydrogenation or reductive amination steps. Easily separated by filtration.Leaching of metal ions, potential for reduced activity over time.
Polymer-Immobilized Catalysts Homogeneous catalysts covalently bonded to a polymer backbone.High catalyst loading, tunable properties by modifying the polymer.Swelling of the polymer support, potential for diffusion limitations.
Magnetic Nanoparticle-Supported Catalysts Catalytic species attached to a magnetic core (e.g., Fe₃O₄).Facile separation from the reaction mixture using an external magnet.Potential for agglomeration, stability of the magnetic core under reaction conditions.

While specific research on reusable catalysts for the direct synthesis of this compound is not extensively documented, the principles demonstrated for other substituted morpholines provide a clear roadmap for future development in this area. nih.gov

Enzymatic Transformations (Biocatalysis) (General Concept)

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, has emerged as a powerful tool in green chemistry. nih.gov Enzymes operate under mild conditions (physiological temperature and pressure, neutral pH), often in aqueous media, and exhibit remarkable chemo-, regio-, and stereoselectivity. nih.govkcl.ac.uk These characteristics can lead to cleaner, more efficient, and safer manufacturing processes. nih.gov

The application of biocatalysis in the synthesis of heterocyclic compounds, including morpholines, is a growing field of research. researchgate.net Enzymes can be employed for key bond-forming reactions or for the resolution of racemic mixtures to yield enantiomerically pure products, which is often a critical requirement for pharmaceuticals. nih.gov

General Principles of Biocatalysis in Heterocycle Synthesis:

High Selectivity: Enzymes can distinguish between similar functional groups and can create or modify chiral centers with high enantiomeric excess, reducing the need for complex protection/deprotection steps and chiral separations. researchgate.net

Mild Reaction Conditions: Biocatalytic reactions are typically conducted in water at or near room temperature, which reduces energy consumption and minimizes the formation of byproducts that can result from high-temperature chemical processes. researchgate.net

Environmental Compatibility: Enzymes are biodegradable and non-toxic, making them an environmentally benign alternative to many traditional chemical catalysts. nih.gov

Several classes of enzymes are particularly relevant to the potential synthesis of this compound and its precursors:

Enzyme ClassRelevant Reaction TypePotential Application in Morpholine Synthesis
Oxidoreductases Asymmetric reduction of ketones, oxidation of alcohols.Chiral synthesis of amino alcohol precursors.
Transferases (e.g., Transaminases) Conversion of ketones to chiral amines.Introduction of the amine functionality with high stereocontrol.
Hydrolases (e.g., Lipases, Proteases) Kinetic resolution of racemic alcohols or esters.Separation of enantiomers of a key intermediate.
Lyases Formation of C-C, C-O, or C-N bonds.Potential for novel ring-closing strategies.

For the synthesis of this compound, a key intermediate would likely be a chiral amino alcohol. Biocatalysis offers several hypothetical routes to such an intermediate. For example, a ketoreductase could be used for the asymmetric reduction of a keto-precursor to the desired chiral alcohol. Alternatively, a lipase (B570770) could be employed for the kinetic resolution of a racemic mixture of a protected morpholine ethanol derivative, selectively hydrolyzing one enantiomer and leaving the other unreacted for easy separation.

The integration of biocatalysis into synthetic pathways aligns with the core objectives of green chemistry by offering highly selective and efficient transformations under environmentally friendly conditions. researchgate.net While the direct enzymatic synthesis of this compound may not yet be established, the principles of biocatalysis provide a promising avenue for the development of sustainable and innovative manufacturing routes for this and other complex morpholine derivatives. proquest.com

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Characterization

Spectroscopic methods are indispensable for probing the molecular structure of a compound by examining its interaction with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information on the atomic connectivity, functional groups, and exact molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each proton (¹H) and carbon (¹³C) atom, allowing for the complete mapping of the molecular skeleton.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-(Morpholin-3-yl)ethanol (B1524642) hydrochloride, the spectrum is expected to show distinct signals corresponding to the protons on the morpholine (B109124) ring and the ethanol (B145695) side chain. The chemical shifts are influenced by the electronegativity of adjacent oxygen and nitrogen atoms and the protonated state of the amine.

Expected ¹H NMR Spectral Data

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-CH₂-OH (Ethanol) ~3.7 - 3.9 Triplet (t) 2H
-CH₂-CH₂-OH (Ethanol) ~1.8 - 2.0 Multiplet (m) 2H
Ring CH₂-O ~3.8 - 4.1 Multiplet (m) 2H
Ring CH (at C3) ~3.2 - 3.5 Multiplet (m) 1H
Ring CH₂-N ~3.0 - 3.4 Multiplet (m) 2H
Ring CH₂ (at C5) ~2.8 - 3.1 Multiplet (m) 2H
-OH (Alcohol) Variable Singlet (s) 1H

Note: Predicted values are based on the analysis of similar morpholine-containing structures. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups.

Expected ¹³C NMR Spectral Data

Carbon Atom Predicted Chemical Shift (δ, ppm)
-CH₂-OH (Ethanol) ~58 - 62
-CH₂-CH₂-OH (Ethanol) ~35 - 39
Ring C-O (C2) ~70 - 74
Ring C-N (C3) ~50 - 54
Ring C-N (C6) ~45 - 49

Note: Predicted values are based on the analysis of related N-substituted morpholine compounds. researchgate.net

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would confirm which protons are coupled (adjacent) to each other, while an HSQC spectrum would correlate each proton signal directly to its attached carbon atom, confirming the assignments made in the 1D spectra. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The hydrochloride salt form of 2-(Morpholin-3-yl)ethanol introduces characteristic absorptions for the ammonium (B1175870) (N-H⁺) and hydroxyl (O-H) groups.

The spectrum is expected to display a very broad and strong absorption band in the 3400-2400 cm⁻¹ region, which is characteristic of overlapping O-H stretching from the alcohol and N-H⁺ stretching from the secondary ammonium salt. The C-O stretching vibrations for the ether and alcohol functionalities, along with C-N and C-H stretching, provide further structural confirmation. nist.govdocbrown.info

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 3200 (broad) O-H Stretch Alcohol
3000 - 2400 (broad) N-H⁺ Stretch Secondary Ammonium Salt
2960 - 2850 C-H Stretch Aliphatic CH₂
1120 - 1080 C-O Stretch Ether
1080 - 1040 C-O Stretch Primary Alcohol

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules, making it ideal for analyzing hydrochloride salts. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of a compound's elemental formula. nih.govub.edu For 2-(Morpholin-3-yl)ethanol (free base, formula C₆H₁₃NO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the measured value to confirm the elemental composition. The reported exact mass for the hydrochloride salt is 167.0713064. lookchem.com

Electrospray Ionization Mass Spectrometry (ESIMS): In ESI-MS, the primary ion observed would be the protonated molecule of the free base, [C₆H₁₃NO₂ + H]⁺, at a mass-to-charge ratio (m/z) of approximately 148.107. Tandem mass spectrometry (MS/MS) experiments can be performed on this parent ion to induce fragmentation. The resulting fragmentation pattern provides valuable structural information, often involving the loss of the ethanol side chain or cleavage of the morpholine ring, which helps to confirm the molecule's structure. researchgate.netnih.gov

Expected Mass Spectrometry Data

Ion Formula Calculated m/z Description
[M+H]⁺ [C₆H₁₄NO₂]⁺ 148.1070 Protonated molecular ion (free base)
[M-H₂O+H]⁺ [C₆H₁₂N]⁺ 98.0964 Fragment from loss of water

Chromatographic Analysis and Purification Methods

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, thereby enabling its purification and the assessment of its purity.

HPLC and UPLC are the primary methods for determining the purity of pharmaceutical compounds. These techniques separate components of a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase. For a polar and basic compound like 2-(Morpholin-3-yl)ethanol hydrochloride, reversed-phase HPLC is commonly employed.

A typical method would utilize a C18 stationary phase with a mobile phase consisting of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks, often using a UV detector set at a low wavelength (~210 nm) where the compound would absorb. UPLC offers higher resolution and faster analysis times compared to traditional HPLC due to the use of smaller stationary phase particles. chemimpex.com

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used primarily for the qualitative monitoring of reaction progress and for identifying the number of components in a mixture. nih.govthieme.de It involves spotting the sample onto a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing the plate in a sealed chamber with a suitable mobile phase. juniperpublishers.com

For this compound, a polar stationary phase like silica gel (TLC Silica gel 60F₂₅₄) would be used. mdpi.com The mobile phase would typically be a mixture of a moderately polar solvent and a polar solvent, such as dichloromethane (B109758)/methanol or ethyl acetate/methanol. A small amount of a base like triethylamine (B128534) or ammonia (B1221849) may be added to the mobile phase to prevent peak tailing caused by the interaction of the basic amine with the acidic silica gel. After development, the spots can be visualized under UV light (if the compound is UV-active) or by staining with an appropriate reagent like iodine vapor or potassium permanganate (B83412). juniperpublishers.com The relative retention factor (Rf) value is used to track the consumption of starting materials and the formation of the product.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. This process provides the mass percentages of the elements present, which is crucial for verifying the empirical and molecular formula of a synthesized compound like this compound. The confirmation of the stoichiometric formula is achieved by comparing the experimentally determined elemental percentages with the theoretically calculated values derived from the compound's proposed molecular formula (C₆H₁₄ClNO₂).

The theoretical elemental composition is calculated based on the molecular formula and the atomic masses of the constituent elements (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Chlorine: 35.45 g/mol , Nitrogen: 14.01 g/mol , Oxygen: 16.00 g/mol ). For this compound, with a molecular weight of approximately 167.63 g/mol , the theoretical percentages are calculated as follows: lookchem.com

Carbon (C): (6 * 12.01 / 167.63) * 100%

Hydrogen (H): (14 * 1.008 / 167.63) * 100%

Chlorine (Cl): (1 * 35.45 / 167.63) * 100%

Nitrogen (N): (1 * 14.01 / 167.63) * 100%

Oxygen (O): (2 * 16.00 / 167.63) * 100%

A close correlation between the experimental results, obtained from combustion analysis or other elemental analysis techniques, and these theoretical values provides strong evidence for the compound's purity and confirms its stoichiometric formula.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )CountTotal Mass ( g/mol )Percentage (%)
CarbonC12.01672.0642.99
HydrogenH1.0081414.1128.42
ChlorineCl35.45135.4521.15
NitrogenN14.01114.018.36
OxygenO16.00232.0019.09
Total 167.632 100.00

X-ray Crystallography for Solid-State Structure Determination (General technique)

X-ray crystallography is a powerful and definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique is unparalleled in its ability to provide detailed information about the molecular structure, including bond lengths, bond angles, and conformational details of a molecule like this compound in its solid state.

The fundamental principle of X-ray crystallography involves irradiating a single, high-quality crystal of the compound with a monochromatic beam of X-rays. wikipedia.org The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. wikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.org From this electron density map, the positions of the individual atoms can be deduced, revealing the complete molecular structure.

For an organic hydrochloride salt, X-ray crystallography can elucidate several critical structural features:

Absolute Configuration: It can unambiguously determine the stereochemistry of chiral centers.

Conformation: The technique reveals the preferred spatial orientation of the morpholine ring and the ethanol side chain.

Intermolecular Interactions: It provides clear evidence of hydrogen bonding, ionic interactions between the protonated morpholine nitrogen and the chloride anion, and other non-covalent interactions that dictate the crystal packing. researchgate.net

Crystal System and Space Group: The analysis identifies the crystal's symmetry and the arrangement of molecules within the unit cell. researchgate.net

The process begins with the often-challenging step of growing a suitable single crystal, which must be of sufficient size and quality. nih.gov Once a crystal is obtained, it is mounted and exposed to the X-ray beam for data collection. wikipedia.org Sophisticated computational methods are then used to solve the "phase problem" and refine the atomic positions to generate a final, highly accurate structural model. nih.gov The resulting structural data is invaluable for understanding the compound's physicochemical properties and its interactions in a biological context.

Future Research Directions and Emerging Paradigms in 2 Morpholin 3 Yl Ethanol Hydrochloride Chemistry

Exploration of Novel, Unconventional Synthetic Pathways

Traditional methods for synthesizing morpholines from 1,2-amino alcohols can be inefficient. chemrxiv.org The future of 2-(Morpholin-3-yl)ethanol (B1524642) hydrochloride synthesis lies in the development of novel pathways that offer improved efficiency, atom economy, and access to diverse structural analogs. Researchers are moving beyond conventional methods to explore innovative strategies.

One promising area is the use of tandem or one-pot reactions that combine multiple synthetic steps without isolating intermediates. organic-chemistry.org A tandem sequential one-pot reaction that utilizes both hydroamination and asymmetric transfer hydrogenation has been shown to be an efficient method for producing 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org Another novel approach involves photocatalytic coupling, which uses light to drive chemical reactions, offering a scalable method for producing substituted morpholines. organic-chemistry.org

Other emerging strategies include:

Lewis Acid-Catalyzed Halo-etherification: This process uses widely available alkenes and a Lewis acid catalyst to generate a common halonium intermediate, which can then be divergently transformed into morpholines with high regioselectivity. nih.gov

Electrochemical Reactions: Catalyst-free, paired electrochemical reactions present a green and efficient alternative for certain transformations relevant to morpholine (B109124) synthesis. organic-chemistry.org

Ugi Multicomponent Reactions: This strategy allows for the rapid and diverse assembly of highly substituted morpholines through a multicomponent Ugi approach followed by cyclization via an intramolecular SN2 reaction. acs.org

Redox-Neutral Protocols: A simple, high-yielding, redox-neutral protocol using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and tBuOK enables the conversion of 1,2-amino alcohols to morpholines, highlighting a move towards more sustainable and cost-effective synthesis. chemrxiv.orgorganic-chemistry.org

Synthetic Pathway Key Reagents/Conditions Advantages Reference
Tandem Hydroamination/ATHBis(amidate)bis(amido)Ti catalyst, RuCl[(S,S)-Ts-DPEN]One-pot, high enantioselectivity organic-chemistry.orgacs.org
Lewis Acid-CatalyzedIn(OTf)3, NBS/NIS, DBUUses readily available alkenes, high regioselectivity nih.gov
Ugi-CyclizationIsocyanide, hydroxyketone, NaN3, NaHRapid assembly of highly substituted morpholines acs.org
Redox-Neutral Alkylation1,2-amino alcohol, ethylene sulfate, tBuOKHigh-yielding, uses inexpensive reagents, scalable chemrxiv.orgorganic-chemistry.org
Gold-Catalyzed CyclizationAlkynylamines/alcohols, Gold catalyst (1.0 mol%)Efficient construction of morpholine ring rsc.org

Development of Highly Selective and Efficient Catalytic Systems

Catalysis is central to the modern synthesis of morpholine derivatives, enabling control over stereochemistry and reaction efficiency. researchgate.net Future research is focused on designing new catalytic systems that are not only highly active but also exceptionally selective, minimizing waste and complex purification steps.

Transition metal catalysis has been particularly fruitful. For instance, iron(III) has been shown to catalyze a diastereoselective synthesis of disubstituted morpholines. organic-chemistry.org Similarly, gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols provide a convenient and efficient route to morpholine and piperazine (B1678402) derivatives with low catalyst loading. rsc.org A significant advance has been the development of a tandem catalytic system for the enantioselective synthesis of 3-substituted morpholines, where a titanium catalyst facilitates a hydroamination reaction to form a cyclic imine, which is then reduced by a Noyori–Ikariya ruthenium catalyst to yield the chiral product with high enantiomeric excess. acs.org

Key areas for future catalyst development include:

Enantioselective Catalysis: Creating catalysts that can produce a single desired stereoisomer of 2-(Morpholin-3-yl)ethanol and its derivatives is crucial, as different stereoisomers can have vastly different biological activities. acs.org Mechanistic insights, such as understanding the role of hydrogen-bonding interactions between the substrate and the catalyst, are vital for improving enantioselectivity. organic-chemistry.orgacs.org

Low-Pressure Systems: For industrial-scale synthesis, catalysts that operate under lower pressure and temperature are highly desirable. For example, the addition of lanthanum to traditional morpholine synthesis catalysts can greatly increase the specific surface area, thereby reducing the required working pressure. google.com

Photocatalysis: The use of inexpensive organic photocatalysts in continuous flow systems represents a scalable and green approach to synthesizing morpholine structures. organic-chemistry.org

Catalyst System Reaction Type Key Features Reference
Ruthenium (Ru)Asymmetric Transfer HydrogenationCrucial for high enantiomeric excess (ee) organic-chemistry.orgacs.org
Iron (III)Diastereoselective CyclizationGood for controlling diastereoselectivity organic-chemistry.org
Palladium (0)Tsuji-Trost Reaction/HeterocyclizationEnables synthesis of multi-substituted morpholines organic-chemistry.org
Gold (Au)Cascade Cyclization/IsomerizationEfficient with low catalyst loading (1.0 mol%) rsc.org
Indium (III)Lewis Acid-Catalyzed Halo-etherificationEffective for both activated and unactivated olefins nih.gov

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The fusion of artificial intelligence (AI) and machine learning (ML) with chemistry is set to revolutionize the synthesis of molecules like 2-(Morpholin-3-yl)ethanol hydrochloride. researchgate.net These computational tools can accelerate the discovery of optimal reaction conditions and even predict novel synthetic pathways, reducing the need for laborious trial-and-error experimentation. beilstein-journals.orgstanford.edu

Future applications in morpholine chemistry include:

Reaction Condition Optimization: ML models can navigate complex parameter spaces to optimize variables such as catalyst choice, solvent, temperature, and reagent concentration to maximize yield and selectivity. researchgate.netbeilstein-journals.org Deep reinforcement learning has been shown to outperform other optimization algorithms, finding optimal conditions in significantly fewer steps. stanford.edu

Predictive Synthesis: AI tools can suggest reaction conditions for novel transformations, providing chemists with a reliable starting point for experimentation. beilstein-journals.orgibm.com This is particularly valuable for complex, multi-step syntheses where intuition may be insufficient. drugtargetreview.com

Overcoming Human Bias: An accessible ML tool can not only speed up optimization but also reveal how cognitive biases might have hindered previous human-led efforts to optimize reactions. researchgate.net

The integration of AI and high-throughput experimentation (HTE) will create a closed loop where ML models propose experiments, automated systems perform them, and the results are fed back to refine the models, dramatically accelerating the development of new and improved syntheses for morpholine derivatives. beilstein-journals.orgnih.gov

Design of Advanced Morpholine-Based Chemical Tools for Material Science Applications

Beyond its role in pharmaceuticals, the morpholine scaffold is a versatile building block for advanced materials. e3s-conferences.org The unique structural and electronic properties conferred by the combined ether and amine functionalities make morpholine derivatives valuable components in polymers, coatings, and corrosion inhibitors. e3s-conferences.orgsilverfernchemical.comwikipedia.org Future research will focus on designing sophisticated morpholine-based tools for targeted material science applications.

Key emerging areas include:

Advanced Polymers and Resins: Morpholine derivatives can serve as curing agents, stabilizers, and cross-linking agents in the production of polymers. e3s-conferences.org The design of novel morpholine-containing monomers could lead to advanced materials with superior mechanical strength, thermal stability, and specific chemical resistance.

Corrosion Inhibitors: Morpholine is already used to control pH and inhibit corrosion in industrial boiler systems. silverfernchemical.comwikipedia.orgchemicalbook.com Future work could involve designing derivatives of 2-(Morpholin-3-yl)ethanol that form more robust and persistent protective films on various metal surfaces, tailored for specific industrial environments.

Coatings and Adhesives: In the coatings industry, morpholines act as solvents and stabilizers that improve film formation and adhesion. silverfernchemical.com Advanced morpholine-based additives could be developed to create "smart" coatings with properties like self-healing or stimuli-responsiveness.

Functional Solvents: The polarity and low cost of morpholine make it a useful solvent. wikipedia.org Designing functionalized morpholine-based ionic liquids or deep eutectic solvents could open new avenues for green chemistry and specialized reaction media.

Investigation of Unexplored Chemical Transformations and Reactivity Patterns

While the synthesis of the morpholine ring is well-explored, the full extent of its chemical reactivity remains an area of active investigation. Future research will delve into uncovering novel chemical transformations and reactivity patterns of the this compound scaffold and related structures. This fundamental research can unlock new ways to functionalize the morpholine core, leading to novel derivatives with unique properties. nih.gov

Potential avenues for exploration include:

C-H Functionalization: Developing methods for the selective activation and functionalization of C-H bonds on the morpholine ring would be a significant advance. This would allow for the direct installation of new substituents without the need for pre-functionalized starting materials, greatly increasing synthetic efficiency.

Ring-Opening and Rearrangement Reactions: Investigating novel catalytic systems that can induce selective ring-opening or rearrangement of the morpholine scaffold could lead to the synthesis of other important heterocyclic systems or complex acyclic molecules.

Annulation Reactions: Exploring new annulation reactions where the morpholine ring is fused to other cyclic systems could generate novel polycyclic structures with unique three-dimensional shapes, which are highly sought after in drug discovery. researchgate.net

Systematic Chemical Diversity: Applying concepts like systematic chemical diversity (SCD) to the synthesis of morpholine derivatives will allow for the creation of libraries of compounds where regiochemistry and stereochemistry are varied in a controlled manner. nih.gov These libraries are invaluable for screening and discovering new functions.

By pushing the boundaries of what is known about morpholine reactivity, chemists can continue to expand the utility of this privileged scaffold in both medicinal chemistry and material science.

Q & A

Q. What are the standard synthesis protocols for 2-(Morpholin-3-yl)ethanol hydrochloride?

Methodological Answer: The synthesis typically involves a nucleophilic substitution reaction between morpholine derivatives and halogenated alcohols, followed by hydrochlorination. Key steps include:

  • Reaction Conditions: Use of inert atmospheres (e.g., nitrogen) to prevent oxidation and control exothermic reactions .
  • Purification: Recrystallization from polar solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt. For structurally similar compounds, continuous flow reactors have been optimized for industrial-scale synthesis .
  • Yield Optimization: Adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of morpholine to 2-chloroethanol) and maintaining temperatures below 0°C during exothermic steps .

Q. How should researchers handle and store this compound to ensure safety?

Methodological Answer:

  • Hazard Mitigation: Wear nitrile gloves, lab coats, and safety goggles due to risks of skin/eye irritation (H315, H319) and respiratory sensitization (H335) .
  • Storage: Keep in airtight containers under dry conditions (humidity <30%) at 2–8°C to prevent hydrolysis. Ensure eyewash stations and safety showers are accessible .
  • Ventilation: Use fume hoods during synthesis to limit inhalation exposure .

Q. What analytical techniques are recommended for assessing the purity of this compound?

Methodological Answer:

  • GC Analysis: Quantify residual solvents (e.g., ethanol) using GDX-401 columns with n-propanol as an internal standard. Recovery tests (spiked samples) validate method accuracy .
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 210–230 nm) to monitor impurities. Pharmacopeial standards (e.g., USP) provide reference retention times .
  • Elemental Analysis: Verify chloride content via gravimetric titration (AgNO₃) to confirm hydrochloride salt formation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?

Methodological Answer:

  • Catalyst Screening: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
  • Solvent Selection: Compare polar aprotic solvents (e.g., DMF vs. acetonitrile) for solubility and reaction kinetics. DMF may improve intermediate stability but requires post-reaction removal .
  • Kinetic Studies: Use in situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .

Q. What strategies are effective in resolving structural ambiguities using crystallographic data for morpholine derivatives?

Methodological Answer:

  • SHELX Refinement: Employ SHELXL for small-molecule refinement. Key parameters:
    • Anisotropic displacement parameters for non-H atoms.
    • Twin refinement for resolving overlapping peaks in twinned crystals .
  • Hydrogen Bond Analysis: Map O–H···Cl and N–H···O interactions to confirm protonation sites and salt formation .
  • Data Validation: Cross-check with DFT-calculated bond lengths/angles to identify discrepancies in experimental vs. theoretical models .

Q. What are common sources of data discrepancies when analyzing this compound via different spectroscopic methods?

Methodological Answer:

  • NMR vs. X-ray: Tautomeric equilibria in solution (e.g., morpholine ring puckering) may cause NMR signal splitting, whereas X-ray captures static solid-state conformations .
  • Impurity Interference: Residual solvents (e.g., ethanol) in GC may co-elute with degradation products. Use HS-GC (headspace) to minimize matrix effects .
  • Ionization Artifacts: ESI-MS may show adducts ([M+Na]⁺), complicating molecular ion identification. Compare with MALDI-TOF for cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.